

GC-MS fragmentation pattern of 2,2-Diethoxyheptane.

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Compound of Interest

Compound Name: 2,2-Diethoxyheptane

Cat. No.: B14660974

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An In-Depth Technical Guide to the GC-MS Fragmentation Pattern of **2,2-Diethoxyheptane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of **2,2-diethoxyheptane**. Due to the limited availability of public domain mass spectral data for this specific compound, this guide utilizes data from the close structural analog, 2,2-diethoxypropane, in conjunction with established principles of mass spectral fragmentation of acetals to predict the fragmentation pathway and resulting mass spectrum.

Introduction

2,2-Diethoxyheptane is a geminal diether, also known as a ketal. In mass spectrometry, particularly under electron ionization (EI), such molecules are known to be energetically unstable and readily undergo fragmentation.^[1] The fragmentation patterns observed are highly characteristic and can provide significant structural information. The presence of two oxygen atoms significantly influences the fragmentation, often leading to a very weak or absent molecular ion peak.^[2]

Predicted GC-MS Fragmentation Pattern of 2,2-Diethoxyheptane

The fragmentation of **2,2-diethoxyheptane** is expected to be dominated by cleavage of the C-C bonds adjacent to the carbon atom bearing the two ethoxy groups (α -cleavage). This process is driven by the formation of a stable, resonance-stabilized oxonium ion.

Predicted Major Fragmentation Ions:

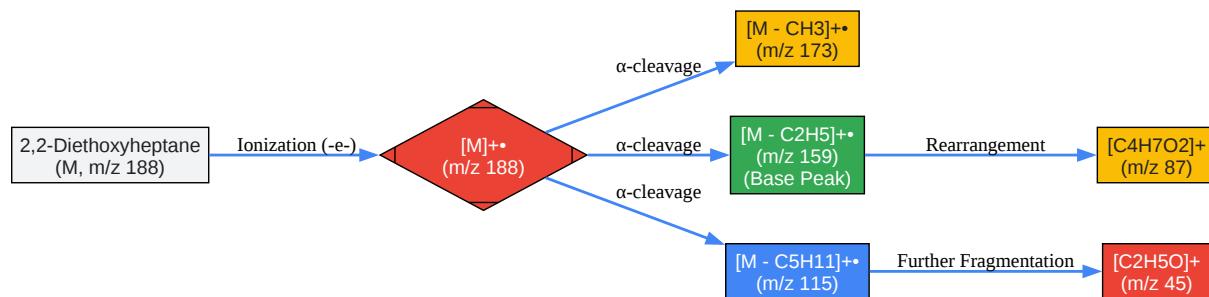
Based on the analysis of its structural analog, 2,2-diethoxypropane, and general fragmentation rules for acetals, the following major fragment ions are predicted for **2,2-diethoxyheptane**. The quantitative data presented is an estimation based on these predictions.

m/z	Predicted Ion Structure	Predicted Relative Abundance
159	[C9H19O2] ⁺	High
115	[C6H11O2] ⁺	Moderate
87	[C4H7O2] ⁺	High
73	[C3H5O2] ⁺	Moderate
47	[C2H7O] ⁺	Moderate to High

Note: The molecular ion peak at m/z 188 is expected to be of very low abundance or completely absent.

Fragmentation Pathway

The primary fragmentation pathway of **2,2-diethoxyheptane** under electron ionization is initiated by the loss of an electron to form the molecular ion, which then rapidly fragments.



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Caption: Predicted fragmentation pathway of **2,2-diethoxyheptane**.

Detailed Experimental Protocol: GC-MS Analysis of Volatile Organic Compounds

This section outlines a typical experimental protocol for the analysis of volatile organic compounds such as **2,2-diethoxyheptane** using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

- Samples should be dissolved in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.
- Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.
- Transfer the final solution to a 2 mL autosampler vial.

4.2. Gas Chromatography (GC) Conditions

- Injector: Split/splitless inlet
- Injector Temperature: 250 °C

- Injection Volume: 1 μ L
- Split Ratio: 10:1 to 100:1 (can be optimized based on sample concentration)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Column: 30 m x 0.25 mm ID x 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent)
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Final hold: 5 minutes at 280 °C

4.3. Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Scan Range: m/z 40-400
- Scan Rate: 2 scans/second

4.4. Data Analysis

- The acquired mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.
- Fragmentation patterns are analyzed to confirm the structure of the analyte.

Discussion of Fragmentation Mechanism

The fragmentation of **2,2-diethoxyheptane** is primarily governed by the stability of the resulting carbocations. The key fragmentation mechanisms are:

- Alpha-Cleavage: The most favorable fragmentation pathway involves the cleavage of the C-C bond alpha to the oxygen atoms. This results in the formation of a resonance-stabilized oxonium ion. For **2,2-diethoxyheptane**, the loss of a pentyl radical (C₅H₁₁) to form the ion at m/z 115 is a predicted major pathway. Similarly, the loss of an ethyl group (C₂H₅) from one of the ethoxy moieties can lead to the ion at m/z 159.
- McLafferty Rearrangement: While less common for acetals compared to carbonyl compounds, a McLafferty-type rearrangement could potentially occur, involving the transfer of a gamma-hydrogen from the heptyl chain to one of the oxygen atoms, followed by the elimination of a neutral alkene.
- Consecutive Fragmentations: The primary fragment ions can undergo further fragmentation to yield smaller, stable ions. For example, the ion at m/z 115 could lose an ethylene molecule to form the ion at m/z 87.

Conclusion

The GC-MS fragmentation pattern of **2,2-diethoxyheptane** is predicted to be characterized by dominant fragment ions resulting from alpha-cleavage, leading to the formation of stable oxonium ions. The molecular ion is expected to be of very low abundance or absent. The information provided in this guide, including the predicted fragmentation data and the detailed experimental protocol, serves as a valuable resource for researchers and scientists involved in the analysis and identification of such compounds.

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References

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